Naphtho[2,3-D]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-D]thiazol-2-amine is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphtho[2,3-D]thiazol-2-amine can be synthesized through various methods. One common approach involves the reaction of 2-isocyanonaphthalenes with elemental sulfur and amines under visible-light-induced conditions . Another method includes the reaction of 2-(methylsulfinyl)naphtho[2,3-D]thiazole-4,9-dione with different amines, such as benzylamine, morpholine, thiomorpholine, piperidine, and 4-methylpiperazine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,3-D]thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different amines to form new tricyclic compounds.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include elemental sulfur, various amines, and visible light as a catalyst . Reaction conditions often involve moderate temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound include various tricyclic compounds with potential antimicrobial and photophysical properties .
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-D]thiazol-2-amine has several scientific research applications:
Wirkmechanismus
Naphtho[2,3-D]thiazol-2-amine exerts its effects primarily by activating small- and intermediate-conductance calcium-activated potassium channels (KCa2 and KCa3.1). This activation modulates calcium-signaling cascades and membrane potential in cells, leading to various physiological effects such as lowering blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[1,2-D]thiazol-2-ylamine (SKA-31): This compound is structurally similar and also activates KCa2 and KCa3.1 potassium channels.
Anthra[2,1-D]thiazol-2-ylamine (SKA-20): Another related compound with similar potassium channel activation properties.
Uniqueness
Naphtho[2,3-D]thiazol-2-amine is unique due to its specific structural configuration, which imparts distinct photophysical and antimicrobial properties. Its ability to activate potassium channels with high potency further distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
39608-20-3 |
---|---|
Molekularformel |
C11H8N2S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
benzo[f][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C11H8N2S/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H2,12,13) |
InChI-Schlüssel |
OEQDMJGSYIMBMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.